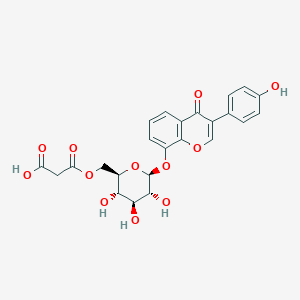![molecular formula C10H12O B13838895 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bicyclo[221]heptanyl)prop-2-ynal is a compound characterized by the presence of a bicyclic structure, specifically a bicyclo[221]heptane moiety, attached to a prop-2-ynal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with an alkyne to form the bicyclic structure. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The bicyclic structure can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Halogenation reactions using reagents such as bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the bicyclic structure.
Major Products Formed
Oxidation: 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynoic acid.
Reduction: 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-enal or 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynol.
Substitution: Halogenated derivatives of the bicyclic structure.
Wissenschaftliche Forschungsanwendungen
3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with unique mechanical properties.
Wirkmechanismus
The mechanism of action of 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal involves its interaction with specific molecular targets. The bicyclic structure can interact with enzymes or receptors, modulating their activity. The prop-2-ynal group can undergo chemical reactions within biological systems, leading to the formation of reactive intermediates that can exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynoic acid
- 2-(2-Bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide
- 2-Propynal,3-bicyclo[2.2.1]hept-2-yl-
Uniqueness
3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal is unique due to its combination of a bicyclic structure and an alkyne group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H12O |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
3-(2-bicyclo[2.2.1]heptanyl)prop-2-ynal |
InChI |
InChI=1S/C10H12O/c11-5-1-2-9-6-8-3-4-10(9)7-8/h5,8-10H,3-4,6-7H2 |
InChI-Schlüssel |
MHLLLGRDFMLRDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2C#CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine](/img/structure/B13838818.png)
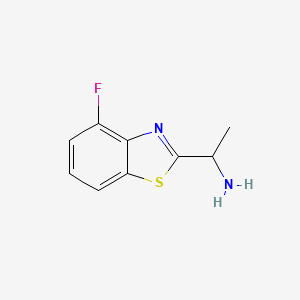
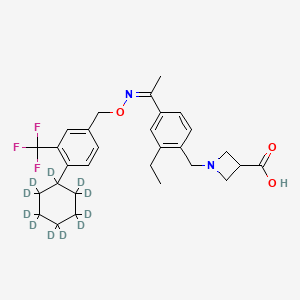
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
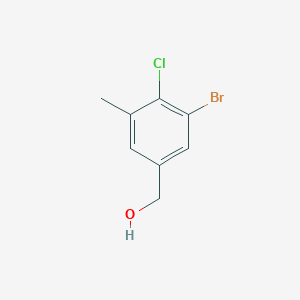
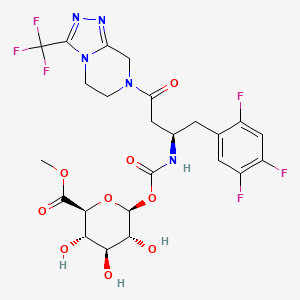
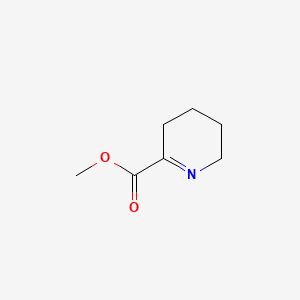

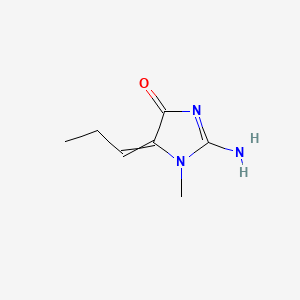
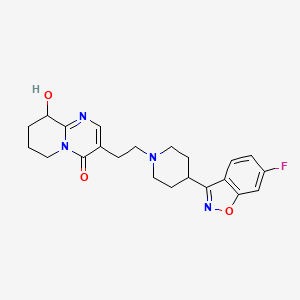
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
